N-(4-Formylphenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Formylphenyl)-N-methylmethanesulfonamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylmethanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-formylbenzenesulfonyl chloride and N-methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-formylbenzenesulfonyl chloride is reacted with N-methylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.
Reduction: N-(4-Hydroxymethylphenyl)-N-methylmethanesulfonamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its sulfonamide group.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Material Science: Incorporated into polymers and other materials to impart specific properties.
Catalysis: Used in catalytic processes due to its ability to coordinate with metals.
Wirkmechanismus
The mechanism by which N-(4-Formylphenyl)-N-methylmethanesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. In coordination chemistry, the formyl and sulfonamide groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Formylphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(4-Formylphenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
N-(4-Formylphenyl)-N-methylmethanesulfonamide is unique due to the presence of both a formyl group and a methanesulfonamide group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H11NO3S |
---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
N-(4-formylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
XACFYIVXEJONDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.